4-(4-Fluoroanilino)-3-nitrobenzoic acid
Overview
Description
4-(4-Fluoroanilino)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoroaniline group and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that 4-fluoroaniline, a related compound, is used as a precursor in various applications, including the production of ligands for homogeneous catalysis .
Mode of Action
It’s worth noting that 4-fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
4-fluoroaniline, a related compound, is known to be a common building block in medicinal chemistry and related fields , suggesting that it may influence a variety of biochemical pathways.
Result of Action
It’s worth noting that 4-fluoroaniline, a related compound, is used as a precursor to various potential and real applications , suggesting that it may have a wide range of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoroanilino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Coupling: Catalysts like copper(I) iodide (CuI) and ligands such as triphenylphosphine (PPh3) are often used in coupling reactions.
Major Products
Reduction: The major product is 4-(4-Fluoroanilino)-3-aminobenzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Coupling: The products are typically more complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(4-Fluoroanilino)-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, used in various chemical reactions.
4-Nitrobenzoic Acid: Another related compound, often used in the synthesis of more complex aromatic compounds.
4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a fluoro group, used in different chemical applications.
Uniqueness
This compound is unique due to the presence of both a fluoroaniline and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of compounds with specific properties.
Properties
IUPAC Name |
4-(4-fluoroanilino)-3-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHQKHIJQOTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.